molecular formula C22H25N3O2S B2996800 N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1006000-30-1

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2996800
CAS No.: 1006000-30-1
M. Wt: 395.52
InChI Key: GOUBREIAZNVWPV-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic organic compound featuring a thiazole core substituted with a cinnamamide moiety and a cyclohexene-containing ethylaminoacetamide side chain. The cyclohexenyl ethylamino group introduces hydrophobicity and conformational flexibility, which could influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

(E)-N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c26-20(12-11-17-7-3-1-4-8-17)25-22-24-19(16-28-22)15-21(27)23-14-13-18-9-5-2-6-10-18/h1,3-4,7-9,11-12,16H,2,5-6,10,13-15H2,(H,23,27)(H,24,25,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUBREIAZNVWPV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a synthetic compound that incorporates various functional groups, including a thiazole and a cinnamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. Below is an overview of its biological activity based on existing literature.

PropertyValue
Molecular FormulaC20H28N2O5
Molecular Weight376.4 g/mol
CAS Number1029938-42-8

The biological activity of this compound is primarily attributed to its structural components:

  • Cinnamide Moiety : Known for its diverse biological properties, including anticancer and anti-inflammatory effects.
  • Thiazole Ring : Exhibits antimicrobial and antifungal activities, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that derivatives of cinnamic acid, similar to this compound, often demonstrate significant anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One study reported that compounds with electron-donating groups at the para position of the phenyl ring exhibited enhanced cytotoxicity, suggesting potential efficacy in tumor suppression .

Antimicrobial Activity

Cinnamic acid derivatives have been documented to possess antibacterial and antifungal properties. The thiazole component is particularly noted for its effectiveness against a range of pathogens, including:

  • Bacterial Strains : Compounds similar to this compound have shown activity against Staphylococcus aureus and other Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of cinnamic acid derivatives is well-established. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Cinnamic Acid Derivatives : A review highlighted that certain derivatives exhibited potent anti-tumor activity with IC50 values lower than 10 µM against various cancer cell lines .
  • Thiazole Derivatives : Research has shown that thiazole-containing compounds can act synergistically with conventional antibiotics, enhancing their efficacy against resistant strains .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased caspase activity .

Comparison with Similar Compounds

Compound 9 () : 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide

  • Key Differences : Incorporates a thioxo (C=S) group and a 4-chlorobenzylidene substituent, enhancing electrophilicity. The 4-methoxyphenyl group increases polarity compared to the cyclohexenyl moiety in the target compound.
  • Synthesis: Achieved 90% yield under optimized conditions, suggesting high efficiency for thiazolidinone derivatives .
  • Physical Properties : Melting point (186–187°C) indicates moderate thermal stability, likely lower than the target compound due to reduced hydrophobic bulk.

Compound 12 () : N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide

  • Key Differences : Features a nitro-furyl substituent, which may confer redox activity or nitroreductase sensitivity absent in the cyclohexenyl group.
  • Synthesis : Lower yield (53%) compared to Compound 9, possibly due to steric hindrance from the nitro-furyl group .

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () :

  • Key Differences: Replaces the cyclohexenyl group with a cyclopropane ring and p-tolylamino moiety, reducing conformational flexibility but increasing ring strain.
  • Molecular Formula : C₁₆H₁₇N₃O₂S (simpler than the target compound’s formula, inferred to be larger due to the cyclohexenyl and cinnamamide groups) .

Cinnamamide Derivatives

N-Substituted Cinnamamides () :

  • Structural Context: Derived from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, these compounds substitute the chromenone system with aryl groups.

Compound in : N-(Benzo[d]thiazol-2-yl)-4-((4-((4-((2-oxoindolin-3-ylidene)amino)phen-oxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide

  • The target compound’s cinnamamide group offers simpler conjugation .

Functional and Pharmacokinetic Comparisons

Hydrophobicity and Solubility :

  • The cyclohexenyl group in the target compound likely increases lipophilicity compared to polar substituents like sulfamoylphenyl (: melting point 315.5°C) or nitro-furyl (). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Properties Reference
Target Compound Thiazole-cinnamamide Cyclohexenyl ethylamino, cinnamamide N/A N/A High lipophilicity, flexible N/A
Compound 9 () Thiazolidinone 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 Electrophilic, polar
Compound 12 () Thiazolidinone 5-Nitro-2-furyl, 4-fluorophenyl 53 155–156 Redox-active, moderate stability
(923139-08-6) Thiazole-acetamide Cyclopropane, p-tolylamino N/A N/A Ring strain, simpler structure
Quinazolinone-thioacetamide () Quinazolinone Sulfamoylphenyl, thioacetamide 68–91 170.5–315.5 High thermal stability, polar
Compound Benzothiazole-triazole Indolinone, triazole linker 34–72 195–240 π-π stacking, kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.